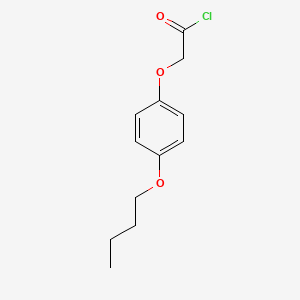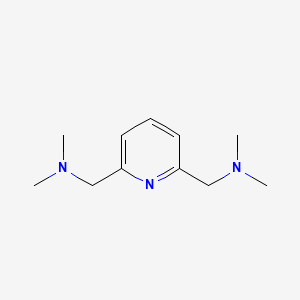![molecular formula C7H8BN3O3 B13938252 (2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)
(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid is a heterocyclic compound that contains a triazole ring fused with a pyridine ring and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid typically involves the formation of the triazole-pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole-pyridine core. The boronic acid group can then be introduced via a borylation reaction using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
{2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole-pyridine core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the triazole-pyridine core can produce various reduced derivatives .
Scientific Research Applications
Chemistry
In chemistry, {2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The triazole-pyridine core is known for its bioactivity, and the boronic acid group can enhance binding affinity to biological targets. It may be explored for its antimicrobial, anticancer, and enzyme inhibitory properties .
Industry
In industry, {2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid can be used in the development of advanced materials, such as polymers and catalysts. Its unique structure allows for the design of materials with specific properties and functions .
Mechanism of Action
The mechanism of action of {2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid involves its interaction with molecular targets through its boronic acid group and triazole-pyridine core. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The triazole-pyridine core can interact with various biological receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine: Lacks the boronic acid group but shares the triazole-pyridine core.
3-Hydroxytriazolo[4,3-a]pyridine: Contains a hydroxyl group instead of a boronic acid group.
3,5-Disubstituted-3H-imidazo[4,5-b]pyridine: Contains an imidazole ring fused with a pyridine ring.
Uniqueness
The uniqueness of {2-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid lies in its combination of a triazole-pyridine core with a boronic acid group. This combination imparts unique chemical reactivity and potential biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H8BN3O3 |
|---|---|
Molecular Weight |
192.97 g/mol |
IUPAC Name |
(2-methyl-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O3/c1-10-7(12)11-3-2-5(8(13)14)4-6(11)9-10/h2-4,13-14H,1H3 |
InChI Key |
GODQTZUOXROTEK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=NN(C(=O)N2C=C1)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)

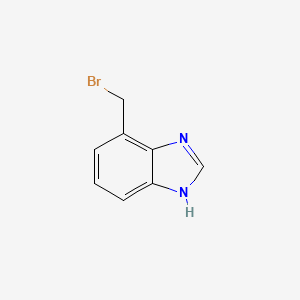
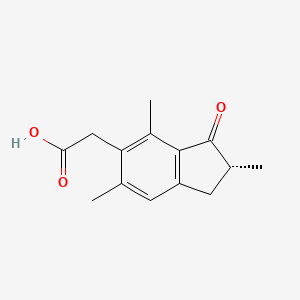
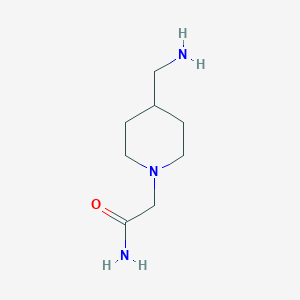
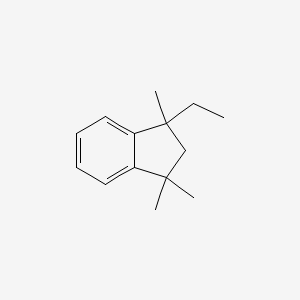
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
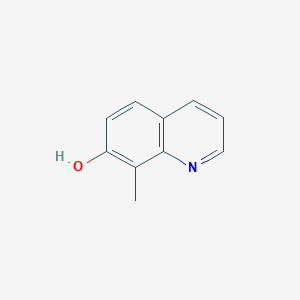
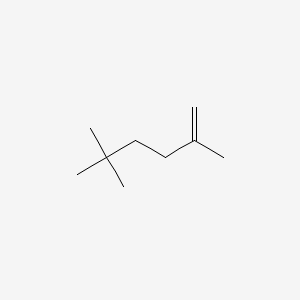
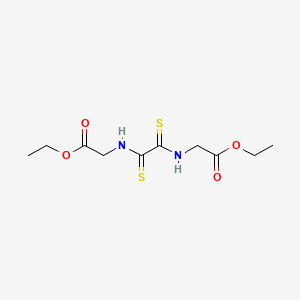
![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)

